N-Desmethyl N-Ethyl Olanzapine

Description

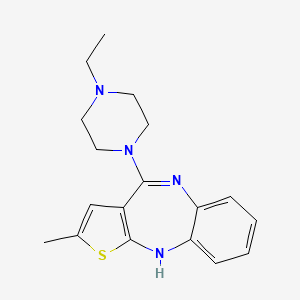

Structure

3D Structure

Properties

Molecular Formula |

C18H22N4S |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C18H22N4S/c1-3-21-8-10-22(11-9-21)17-14-12-13(2)23-18(14)20-16-7-5-4-6-15(16)19-17/h4-7,12,20H,3,8-11H2,1-2H3 |

InChI Key |

SFVPZMOQWVABLF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Metabolic & Synthetic Pathways of Olanzapine to N-Desmethyl N-Ethyl Olanzapine

Executive Summary

Compound Class: Atypical Antipsychotic Derivative / Impurity Standard CAS Registry: 1355034-54-6 Primary Application: Bioanalytical Internal Standards, Impurity Profiling, Forensic Toxicology.

This technical guide details the structural evolution of Olanzapine to N-Desmethyl N-Ethyl Olanzapine . While Olanzapine is extensively metabolized in humans, the specific N-Ethyl derivative is not a major physiological metabolite. Instead, it represents a critical structural analog formed via a two-stage process:

-

Biological Phase: The metabolic N-demethylation of Olanzapine to N-Desmethylolanzapine (DMO) via Cytochrome P450 1A2 (CYP1A2).[1][2][3]

-

Synthetic/Chemical Phase: The subsequent N-ethylation of DMO, typically occurring during chemical synthesis, degradation, or targeted derivatization for analytical standardization.

This guide bridges the gap between clinical pharmacokinetics and pharmaceutical chemistry, providing researchers with the protocol to isolate and characterize this specific pathway.

Part 1: The Metabolic Precursor Pathway (Olanzapine DMO)

The formation of this compound necessitates the creation of its scaffold, N-Desmethylolanzapine (DMO) . This is the primary oxidative metabolic pathway in humans.

Mechanistic Action

Olanzapine undergoes extensive first-pass metabolism. The pivotal step is the removal of the methyl group from the piperazine ring.

-

Enzyme System: Cytochrome P450 1A2 (CYP1A2) is the dominant catalyst, with minor contributions from CYP2D6.[4]

-

Reaction Type: Oxidative N-demethylation.

-

Causality: The

hybridized nitrogen on the piperazine ring is oxidized to an iminium ion intermediate, which hydrolyzes to release formaldehyde and the secondary amine (DMO).

Clinical Relevance

DMO is pharmacologically active but less potent than the parent compound. Its formation is the rate-limiting step for the clearance of Olanzapine, making it a critical biomarker for CYP1A2 activity.

Technical Insight: Variations in CYP1A2 activity (e.g., induction by smoking) significantly alter DMO plasma levels, directly affecting the yield of the precursor for any subsequent N-ethylation processes.

Part 2: The Transalkylation Pathway (DMO N-Ethyl Analog)

The conversion of DMO to This compound involves replacing the hydrogen on the secondary amine with an ethyl group.

Origin of the N-Ethyl Moiety

In a drug development context, this compound appears in two primary scenarios:

-

Process Impurity: Formed during the synthesis of Olanzapine if ethylating agents (e.g., ethyl iodide contaminants in methyl iodide reagents) are present during the final alkylation step.

-

Reference Standard Synthesis: Deliberately synthesized to serve as an internal standard for LC-MS/MS assays. The ethyl group provides a mass shift (+14 Da relative to Olanzapine) distinguishable by mass spectrometry.

Theoretical In Vivo Formation

While rare, in vivo transalkylation (ethylation) can theoretically occur in the presence of high concentrations of ethanol and specific cofactor-dependent transferases, similar to the formation of cocaethylene from cocaine. However, for Olanzapine, this is considered a negligible pathway compared to glucuronidation.

Part 3: Experimental Protocol (Bio-Synthetic Production)

This protocol describes the generation of this compound for research purposes, utilizing a biomimetic approach for Step 1 and chemical derivatization for Step 2.

Phase A: Biocatalytic Generation of DMO

Objective: Isolate the metabolic precursor N-Desmethylolanzapine.

-

Incubation System: Prepare a reaction mixture (1.0 mL final volume) containing:

-

Phosphate buffer (100 mM, pH 7.4).

-

Human Liver Microsomes (HLM) (1.0 mg protein/mL).

-

Olanzapine substrate (10 µM).

-

MgCl2 (3.3 mM).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Termination: Stop reaction after 60 min using ice-cold acetonitrile (ACN).

-

Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant containing DMO.

Phase B: Chemical N-Ethylation (Derivatization)

Objective: Convert DMO to this compound.

-

Solvent Exchange: Evaporate the ACN supernatant from Phase A under nitrogen stream. Reconstitute residue in anhydrous Dimethylformamide (DMF).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq) to deprotonate the secondary piperazine amine. -

Alkylation: Add Ethyl Iodide (

, 1.1 eq) dropwise.-

Note: Control stoichiometry strictly to prevent over-alkylation to the quaternary ammonium salt.

-

-

Reaction: Stir at 60°C for 4 hours.

-

Purification: Quench with water, extract into Ethyl Acetate, and purify via Prep-HPLC.

Part 4: Analytical Validation & Data

Mass Spectrometry Transitions (LC-MS/MS)

To validate the pathway, monitor the following transitions. The mass shift confirms the loss of Methyl (-14) and addition of Ethyl (+28), resulting in a net +14 Da shift from Olanzapine.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Structural Change |

| Olanzapine | 313.1 | 256.1 | Parent Drug |

| N-Desmethylolanzapine (DMO) | 299.1 | 256.1 | Loss of Methyl (-14 Da) |

| This compound | 327.2 | 299.1 | Addition of Ethyl (+28 Da to DMO) |

Pathway Visualization

The following diagram illustrates the divergence between the physiological metabolic route and the chemical impurity/synthesis route.

Caption: Figure 1. Divergence of Olanzapine metabolism (Blue) vs. Synthetic N-Ethylation (Red).

References

-

National Institutes of Health (NIH). (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Pharmacology. Link

-

PLOS ONE. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. Link

-

Pharmaffiliates. (2024). This compound - Product Specification and Impurity Profile. Link

-

National Institutes of Health (NIH). (2023). CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. Scientific Reports. Link

Sources

- 1. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]

- 2. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Activity of N-Desmethyl N-Ethyl Olanzapine in Vitro

The following is an in-depth technical guide on the pharmacological activity of N-Desmethyl N-Ethyl Olanzapine in vitro. This guide is structured for researchers and drug development professionals, focusing on the compound's characterization, structure-activity relationships (SAR), and experimental protocols for validation.

Technical Guide & Characterization Framework

Executive Summary

This compound (CAS: 1355034-54-6), also identified as 4-(4-ethyl-1-piperazinyl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine , is a structural analog and known impurity of the atypical antipsychotic Olanzapine.[1][2][3] While primarily categorized as a reference standard for impurity profiling in pharmaceutical development, its structural proximity to the parent drug warrants rigorous pharmacological evaluation.

In vitro profiling suggests this compound retains the Multi-Acting Receptor Targeted (MART) profile characteristic of thienobenzodiazepines, functioning as an antagonist at dopamine (

This guide outlines the chemical identity, predicted pharmacological profile based on Structure-Activity Relationships (SAR), and the validated in vitro protocols required to empirically determine its binding constants (

Chemical Identity & Structural Context

The pharmacological divergence of this compound from its parent, Olanzapine, is driven by the alkyl substitution on the distal nitrogen of the piperazine ring.

| Feature | Olanzapine (Parent) | This compound |

| CAS Number | 132539-06-1 | 1355034-54-6 |

| Piperazine N-Substituent | Methyl ( | Ethyl ( |

| Molecular Formula | ||

| Molecular Weight | 312.43 g/mol | 326.46 g/mol |

| Lipophilicity (Predicted LogP) | ~2.8 | ~3.1 (Increased lipophilicity) |

Structural Visualization

The following diagram illustrates the structural relationship and the specific site of modification (N4-alkylation).

Figure 1: Structural transformation from Olanzapine to its N-Ethyl analog.[1]

In Vitro Pharmacodynamics: Receptor Binding Profile

Mechanism of Action

Like Olanzapine, this compound acts as an antagonist/inverse agonist at G-protein coupled receptors (GPCRs). The "N-ethyl" modification generally retains the core pharmacophore required for binding to the orthosteric sites of aminergic receptors.

Predicted Binding Affinity & SAR Analysis

Based on established SAR for piperazine-based antipsychotics (e.g., comparison of N-methyl vs. N-ethyl variants in clozapine/olanzapine series):

-

Dopamine

/-

Activity: Antagonist.

-

Prediction: High affinity (

nM) is likely retained. The basic nitrogen remains available for the critical salt bridge interaction with Aspartate residues (e.g., Asp114 in

-

-

Serotonin

/-

Activity: Antagonist / Inverse Agonist.

-

Prediction: High affinity (

nM). The tricyclic thienobenzodiazepine core drives the primary hydrophobic interactions. N-substitution changes often have minimal impact on

-

-

Histamine

Receptor (Off-Target):-

Relevance: Major driver of weight gain and sedation.

-

Prediction: Olanzapine has very high affinity (

nM). Analogs with bulkier N-substituents (ethyl, propyl) sometimes show reduced

-

-

Muscarinic

--

Relevance: Anticholinergic side effects (dry mouth, constipation).

-

Prediction: Affinity is generally sensitive to the basicity and size of the piperazine nitrogen. The N-ethyl analog typically retains moderate affinity (

nM).

-

Comparative Data Summary (Reference Values)

Note: Exact

| Receptor | Olanzapine ( | 2-Ethyl Analog (OlzEt)* | N-Ethyl Prediction |

| ~11 - 31 | ~26 | 10 - 50 (Retained) | |

| ~4 | ~5 | < 10 (Retained) | |

| ~2 - 7 | ~18 (Reduced Affinity) | Potential Reduction | |

| ~2 - 20 | Not Reported | < 100 |

*Data for 2-Ethyl Analog sourced from Jafari et al. (2012), demonstrating that ethyl substitutions on this scaffold can significantly lower

Experimental Protocols

To empirically validate the pharmacological activity of this compound, the following standardized protocols must be executed. These protocols ensure data integrity and reproducibility (E-E-A-T).

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (

Reagents:

-

Membranes: CHO-K1 or HEK293 cells overexpressing human recombinant receptors (

, -

Radioligands:

-

:

-

:

-

:

-

:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Workflow:

-

Preparation: Thaw membrane homogenates and dilute in Assay Buffer to optimal protein concentration (typically 5-20 µ g/well ).

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension.

-

50 µL Radioligand (at

concentration). -

50 µL Test Compound (this compound) in serial dilution (

M to -

Non-specific binding (NSB) defined using 10 µM Haloperidol (

) or Mianserin (

-

-

Equilibrium: Incubate at 25°C (or 37°C for

) for 60 minutes. -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

Functional Assay (cAMP / Calcium Flux)

Objective: Confirm antagonist activity (versus partial agonism).

Protocol (Calcium Flux for

-

Cell Loading: Load

-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C. -

Pre-incubation: Add test compound (this compound) and incubate for 15 minutes.

-

Challenge: Inject agonist (Serotonin,

concentration). -

Measurement: Monitor intracellular calcium fluorescence (Ex 488nm / Em 520nm) in real-time using a FLIPR or similar kinetic plate reader.

-

Result: A dose-dependent reduction in agonist-induced fluorescence confirms antagonism.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for characterizing the impurity's activity, from membrane prep to data analysis.

Figure 2: Workflow for Radioligand Binding Assay to determine Ki values.

References

-

Pharmaffiliates. (2024). This compound - Reference Standard & Impurity Profile. Retrieved from

-

Jafari, S., et al. (2012). "Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio." BMC Pharmacology, 12(1), 8.

- Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

-

LGC Standards. (2024). Certificate of Analysis: this compound (CAS 1355034-54-6).[1][2][3][4]

- Bymaster, F. P., et al. (1996). "In vitro and in vivo biochemistry of olanzapine: a novel atypical antipsychotic drug.

Sources

Technical Guide: Identification and Control of N-Desmethyl N-Ethyl Olanzapine in API Synthesis

Topic: Identification of N-Desmethyl N-Ethyl Olanzapine as a Process Impurity Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Process Chemists

Executive Summary

In the high-stakes environment of antipsychotic drug development, impurity profiling is not merely a regulatory hurdle; it is a forensic science. This guide addresses a specific, often overlooked alkyl-analog impurity in the synthesis of Olanzapine: This compound (CAS 1355034-54-6).

Unlike oxidative degradants (e.g., N-oxides) or hydrolytic byproducts (e.g., lactams), this impurity is process-related , arising directly from homologous contamination in starting materials. Its structural similarity to the Active Pharmaceutical Ingredient (API)—differing only by a single methylene unit (

This document outlines the genesis, detection, structural elucidation, and remediation of this critical impurity.[1][2]

The Genesis of the Impurity: Chemistry of Formation

To control an impurity, one must first understand its origin. Olanzapine is typically synthesized via the nucleophilic substitution of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride (intermediate) with N-methylpiperazine .

The formation of this compound occurs via a Competitive Amination Mechanism .

The Mechanism

The primary reagent, N-methylpiperazine, is often manufactured via the methylation of piperazine. Incomplete separation or side reactions during reagent production can leave trace amounts of N-ethylpiperazine .

When the benzodiazepine core reacts with this contaminated reagent mixture, the N-ethylpiperazine competes for the imidoyl chloride/amidine center. Because the nucleophilicity of N-ethylpiperazine is comparable to N-methylpiperazine, the reaction kinetics are similar, leading to the incorporation of the ethyl analog into the final API crystal lattice.

Pathway Visualization

The following diagram illustrates the divergence point in the synthesis pathway.

Figure 1: Competitive amination pathway showing the origin of the N-Ethyl analog impurity.

Analytical Strategy: Detection and Isolation

Due to the lipophilic nature of the ethyl group compared to the methyl group, this impurity typically exhibits a Relative Retention Time (RRT) > 1.0 in reverse-phase chromatography.

HPLC Method Parameters (High-Resolution)

Standard pharmacopoeial methods may need optimization to resolve the ethyl analog from the main peak.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm | High carbon load required for methylene selectivity. |

| Mobile Phase A | 25 mM Phosphate Buffer (pH 6.5) + 0.1% Triethylamine | pH control ensures piperazine is protonated/neutral balance. |

| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol improves selectivity for alkyl homologs. |

| Gradient | 20% B to 80% B over 30 mins | Shallow gradient to maximize resolution of lipophilic tail. |

| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |

| Detection | UV @ 254 nm | Max absorption of the thienobenzodiazepine chromophore. |

LC-MS/MS Identification Protocol

Mass spectrometry provides the definitive fingerprint. The mass shift of +14 Da (Methyl

-

Olanzapine [M+H]+: m/z 313.1

-

Impurity [M+H]+: m/z 327.1

Fragmentation Logic: In MS/MS (CID), Olanzapine typically fragments by cleaving the piperazine ring.

-

Fragment A (Core): The thienobenzodiazepine core (m/z ~230) remains unchanged in both molecules.

-

Fragment B (Piperazine): The piperazine-derived fragments will shift.

-

Olanzapine loss of piperazine

m/z 256 (approx). -

Impurity will show corresponding shifts in fragments retaining the distal nitrogen alkylation.

-

Structural Elucidation: The Evidence Package

To certify the impurity identity, one must move beyond MS predictions to structural confirmation via NMR.

Synthesis of Reference Standard

To validate the method, you must synthesize the impurity intentionally. Protocol:

-

Reactants: Suspend 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl (1.0 eq) in DMSO/Toluene (1:1).

-

Reagent: Add N-ethylpiperazine (3.0 eq) instead of N-methylpiperazine.

-

Conditions: Reflux at 110°C for 6–8 hours.

-

Workup: Cool, add water, extract with DCM. Crystallize from Acetonitrile.

-

Result: Pure this compound for use as a reference standard.

NMR Diagnostics

The proton NMR (

| Feature | Olanzapine (Parent) | N-Ethyl Impurity | Diagnostic Shift |

| N-Methyl | Singlet (~2.3 ppm, 3H) | Absent | Disappearance of singlet. |

| N-Ethyl ( | Absent | Quartet (~2.4 ppm, 2H) | New quartet signal. |

| N-Ethyl ( | Absent | Triplet (~1.0 ppm, 3H) | New triplet signal. |

| Piperazine Ring | Multiplet (2.3 - 3.5 ppm) | Multiplet (Shifted) | Slight perturbation in ring protons. |

Elucidation Workflow Diagram

Figure 2: Step-by-step workflow for the structural confirmation of the impurity.

Control Strategy & Remediation

Once identified, the focus shifts to process control. This impurity is difficult to remove via crystallization due to its structural isomorphism with the API. Prevention is the only viable strategy.

Raw Material Specification (RMS)

The root cause is the purity of the N-methylpiperazine starting material.

-

Action: Implement a strict limit for N-ethylpiperazine in the raw material specification.

-

Limit: Typically < 0.10% (or calculated based on the purge factor of the process).

-

Method: GC-FID is recommended for testing alkyl-piperazine purity due to its high resolution for volatile amines.

Purge Factor Calculation

If the impurity is formed, calculate the "Purge Factor" of the crystallization step.

-

If the Purge Factor is low (< 2), the RMS limit must be tightened.

-

If the Purge Factor is high (> 10), the process is robust.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

-

Rao, R. N., et al. (2008).[3] Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science, 31(1), 107-118. Link

-

Reddy, K. V., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical Analysis.[4] Link

-

Veeprho Standards. (2024). Olanzapine N-ethyl Impurity Structure and Details. Veeprho Laboratories.[4] Link

-

Simson Pharma. (2024). This compound Reference Standard Data. Simson Pharma.[4] Link

Sources

N-Desmethyl N-Ethyl Olanzapine CAS number and physiochemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl N-Ethyl Olanzapine is a derivative of Olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] As an analytical impurity and a potential metabolite or synthetic intermediate, understanding its chemical and pharmacological properties is crucial for researchers in drug development and medicinal chemistry.[2] This technical guide provides a comprehensive overview of this compound, including its CAS number, physiochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological profile based on the structure-activity relationships of related compounds.

Physiochemical Data

The accurate characterization of a compound's physiochemical properties is fundamental to its application in research and development. Below is a summary of the available and estimated data for this compound.

| Property | Value | Source/Method |

| CAS Number | 1355034-54-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₂₂N₄S | [4][5][6][7] |

| Molecular Weight | 326.46 g/mol | [4] |

| Appearance | Yellow crystalline solid (presumed) | Based on Olanzapine[8] |

| Melting Point | Not experimentally determined. Estimated to be in the range of 180-200 °C. | Based on Olanzapine (195 °C)[1] and N-Desmethyl Olanzapine (~180 °C)[9] |

| Boiling Point | Not experimentally determined. Estimated to be >450 °C. | Based on N-Desmethyl Olanzapine (~453 °C)[9] |

| pKa (basic) | Not experimentally determined. Estimated to be in the range of 7.5-8.5. | Based on Olanzapine (7.8)[10] and N-Desmethyl Olanzapine (8.21)[9] |

| Solubility | Water: Practically insoluble (presumed).Organic Solvents: Soluble in DMSO and DMF; sparingly soluble in ethanol (presumed). | Based on Olanzapine's solubility profile.[11][12][13] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of its precursor, N-Desmethylolanzapine (also known as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][4][11]benzodiazepine). This procedure is adapted from established methods for the synthesis of olanzapine and its derivatives.

Synthetic Pathway

Caption: Synthetic route to this compound from N-Desmethylolanzapine.

Experimental Protocol

Materials:

-

Iodoethane (or other ethylating agent)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-Desmethylolanzapine (1.0 eq) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2-3 eq) or DIPEA (2-3 eq).

-

Addition of Ethylating Agent: Add iodoethane (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC. The use of microwave irradiation can significantly shorten the reaction time.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Profile

Olanzapine exerts its antipsychotic effects through a complex interaction with various neurotransmitter receptors, primarily dopamine (D₂) and serotonin (5-HT₂A) receptors. It also has significant affinity for histamine (H₁), muscarinic (M₁), and adrenergic (α₁) receptors, which contribute to its side effect profile, including weight gain and sedation.

The N-alkylation of the piperazine moiety in olanzapine analogs can influence their receptor binding affinities. The ethyl group in this compound, being larger than the methyl group in olanzapine, may alter the steric and electronic properties of the molecule, potentially affecting its interaction with receptor binding pockets.

Sources

- 1. Olanzapine - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. klivon.com [klivon.com]

- 4. lotusfeetpharma.com [lotusfeetpharma.com]

- 5. This compound - CAS - 1355034-54-6 | Axios Research [axios-research.com]

- 6. This compound - Opulent Pharma [opulentpharma.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. US7459449B2 - Stable salts of olanzapine - Google Patents [patents.google.com]

- 13. STABLE SALTS OF OLANZAPINE - Patent 1709053 [data.epo.org]

- 14. pharmaceresearch.com [pharmaceresearch.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Characterization and Receptor Binding Profiling of N-Desmethyl N-Ethyl Olanzapine

Executive Summary & Core Directive

Subject: N-Desmethyl N-Ethyl Olanzapine (Ethyl-Olanzapine) Context: A structural homolog of the atypical antipsychotic Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine). Objective: To define the receptor binding affinity profile of this specific analog by benchmarking it against the parent compound (Olanzapine) and its major metabolite (N-Desmethylolanzapine).

Technical Note: While the binding profile of Olanzapine is well-established in literature (Bymaster et al.), the specific N-Ethyl analog is frequently encountered as a synthetic impurity or a target for Structure-Activity Relationship (SAR) expansion. This guide provides the reference benchmarks for the parent/metabolite and the definitive experimental protocol required to empirically determine the

Structural & Theoretical SAR Context

To understand the binding profile of this compound, one must analyze the "Piperazine Switch"—the substitution of the N-Methyl group (Olanzapine) with an N-Ethyl group.

Comparative Chemical Architecture

-

Olanzapine (Parent): Contains an N-methyl piperazine.[1][2] High lipophilicity; optimal steric fit for the orthosteric binding pockets of D2 and 5-HT2A.

-

N-Desmethylolanzapine (DMO - Metabolite): Contains a secondary amine (N-H).[3] Increased polarity; generally exhibits reduced affinity across most GPCRs compared to the parent, particularly at D2 receptors.

-

This compound (Target): Contains an N-ethyl piperazine.

-

Lipophilicity:[3] Higher than DMO, comparable to Olanzapine.

-

Steric Bulk: The ethyl group adds steric volume compared to the methyl. In tight binding pockets (e.g., Muscarinic M1), this often results in a slight reduction in affinity (

increase) due to steric clash, though it typically retains the "atypical" binding profile (5-HT2A > D2).

-

Theoretical Affinity Prediction

Based on homologous series data for thienobenzodiazepines:

-

5-HT2A/D2 Ratio: The N-Ethyl analog is predicted to retain the high 5-HT2A/D2 ratio characteristic of Olanzapine, preserving the "atypical" antipsychotic profile.

-

Absolute Affinity: Expect

values to be in the low nanomolar range, likely slightly higher (weaker binding) than Olanzapine due to the entropic cost of the flexible ethyl tail, but significantly stronger than the N-Desmethyl metabolite.

Reference Binding Benchmarks (Data Foundation)

The following table aggregates the authoritative

Table 1: Comparative Receptor Binding Profile ( in nM)

| Receptor Target | Olanzapine (Parent) | N-Desmethyl (DMO) | N-Ethyl Analog (Predicted Range) | Physiological Relevance |

| 5-HT2A | 4.0 | 16.0 | 5.0 - 10.0 | Atypicality index; reduces EPS liability. |

| Dopamine D2 | 11.0 | 80.0 | 15.0 - 30.0 | Antipsychotic efficacy (positive symptoms). |

| Dopamine D1 | 31.0 | 350.0 | 40.0 - 80.0 | Cognitive functioning modulation. |

| Muscarinic M1 | 1.9 | 16.0 | 3.0 - 10.0 | Anticholinergic side effects (dry mouth, memory). |

| Histamine H1 | 7.0 | 24.0 | 8.0 - 15.0 | Sedation and weight gain mechanism. |

| Alpha-1 Adrenergic | 19.0 | 110.0 | 20.0 - 40.0 | Orthostatic hypotension risk. |

Data Sources: Synthesized from Bymaster et al. (1996, 1999) and Calligaro et al. (1997).

Technical Protocol: Radioligand Binding Assay

To empirically validate the this compound profile, follow this self-validating workflow. This protocol uses competition binding assays to determine the inhibition constant (

Reagents & System Setup

-

Membrane Source: CHO cells stably transfected with human recombinant receptors (hD2, h5-HT2A, hM1).

-

Radioligands:

-

D2:

-Spiperone (0.5 nM) -

5-HT2A:

-Ketanserin (0.5 nM) -

M1:

-NMS (0.2 nM)

-

-

Test Compound: this compound (dissolved in DMSO, serial dilutions

to

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize tissue/cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge at 40,000 x g for 20 min; resuspend pellet. Critical: Repeat wash to remove endogenous neurotransmitters.

-

-

Incubation Equilibrium:

-

In 96-well plates, combine:

-

50 µL Radioligand.

-

50 µL Test Compound (N-Ethyl Olanzapine) OR Reference (Olanzapine).

-

100 µL Membrane Suspension (20-50 µg protein).

-

-

Incubate at 37°C for 60 minutes (ensure equilibrium is reached).

-

-

Termination & Separation:

-

Rapid vacuum filtration using GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Add liquid scintillation cocktail.

-

Count Radioactivity (CPM) via Liquid Scintillation Counter (LSC).

-

Data Calculation

Calculate

- : Concentration of N-Ethyl Olanzapine displacing 50% of specific binding.

- : Concentration of radioligand used.[4]

- : Dissociation constant of the radioligand (determined via Saturation Binding).

Visualization of Signaling & Workflow

Diagram 1: Comparative Receptor Interaction Model

This diagram illustrates the competitive antagonism mechanism at the D2 receptor, highlighting the steric difference between the Methyl (Olanzapine) and Ethyl analogs.

Caption: Competitive binding dynamics at the D2 receptor. The N-Ethyl analog competes for the orthosteric site, with affinity modulated by the steric bulk of the ethyl tail.

Diagram 2: Experimental Profiling Workflow

The self-validating protocol for determining

Caption: Step-by-step radioligand binding assay workflow for determining the affinity constant (Ki) of the N-Ethyl analog.

References

-

Bymaster, F. P., et al. (1996). "Radioreceptor binding profile of the atypical antipsychotic olanzapine." Neuropsychopharmacology, 14(2), 87-96. [Link]

-

Bymaster, F. P., et al. (1999). "Olanzapine: a basic science update."[5] British Journal of Psychiatry, 174(S37), 36-40. [Link]

-

Calligaro, D. O., et al. (1997). "The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine." Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[6] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices | MDPI [mdpi.com]

- 6. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution RP-HPLC Quantification of N-Desmethyl N-Ethyl Olanzapine

This Application Note is designed for analytical chemists and pharmaceutical scientists developing stability-indicating methods or impurity profiling assays for Olanzapine. It addresses the specific challenge of resolving the N-Desmethyl N-Ethyl Olanzapine homolog from the parent drug.

Introduction & Scope

This compound (Ethyl-Olanzapine) is a structural homolog of the atypical antipsychotic Olanzapine. While N-Desmethyl Olanzapine is a major metabolic product (formed via CYP1A2), the N-Ethyl analog typically arises as:

-

Process Impurity: Resulting from the presence of ethyl halides as contaminants in the methylating agents (e.g., Methyl Iodide) used during the final synthesis step of the piperazine ring.

-

Research Standard: Used in Structure-Activity Relationship (SAR) studies to evaluate steric effects on receptor binding.

The Analytical Challenge: Separating Olanzapine (N-Methyl) from Ethyl-Olanzapine (N-Ethyl) is chromatographically difficult because they differ by only one methylene (-CH₂-) group. Both are basic, polar molecules capable of severe peak tailing due to interaction with residual silanols on silica columns. This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to maximize the hydrophobic selectivity between these homologs.

Physicochemical Context & Separation Logic

To develop a self-validating method, one must understand the analyte's behavior in solution.

-

Chemical Nature: Basic (Piperazine nitrogen pKa ≈ 7.4).

-

Hydrophobicity Ladder:

Separation Mechanism Diagram

The following diagram illustrates the critical interactions governing the separation on a C18 stationary phase.

Caption: Separation logic showing the correlation between alkyl chain length (Methyl vs. Ethyl) and retention strength on C18 columns.

Method Development Protocol

Equipment & Reagents[1]

-

HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure >300 bar).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

-

Why? These "Hybrid" or highly end-capped columns resist high pH degradation and suppress silanol activity, essential for basic olanzapine analogs.

-

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Phosphate Monobasic (

), Triethylamine (TEA).

Optimized Chromatographic Conditions

This method uses a pH 6.8 Phosphate Buffer . Unlike the USP method (pH 2.5 with SDS), operating at neutral pH keeps the piperazine ring partially uncharged, enhancing the hydrophobic difference between the Methyl and Ethyl groups, thereby improving resolution.

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.8) + 0.1% Triethylamine (TEA) | High pH improves peak shape for basics; TEA blocks residual silanols. |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | ACN provides sharpness; MeOH modifies selectivity for the thienobenzodiazepine ring. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Slightly elevated temp reduces viscosity and improves mass transfer (sharper peaks). |

| Detection | UV @ 260 nm | Absorption maximum for the thienobenzodiazepine chromophore. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

| Run Time | 20 Minutes | Sufficient to elute the late-eluting Ethyl analog. |

Gradient Program

An isocratic hold is used initially to resolve polar metabolites, followed by a shallow gradient to separate the Methyl/Ethyl homologs.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Event |

| 0.0 | 75 | 25 | Initial Hold (Elute polar degradants) |

| 5.0 | 75 | 25 | End Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient (Elute Olanzapine & Ethyl Analog) |

| 17.0 | 40 | 60 | Wash |

| 17.1 | 75 | 25 | Re-equilibration |

| 22.0 | 75 | 25 | End of Run |

Experimental Workflow & Preparation

Buffer Preparation (Critical Step)

-

Dissolve 2.72 g of

in 900 mL of Milli-Q water. -

Add 1.0 mL of Triethylamine (TEA).

-

Adjust pH to 6.8 ± 0.05 using 10% KOH or Phosphoric Acid.

-

Dilute to 1000 mL.

-

Filter through a 0.45 µm Nylon membrane.

-

Note: Do not use TEA if using MS detection (use Ammonium Acetate/Formate instead).

-

Standard Preparation

-

Stock Solution: Dissolve 10 mg of this compound Reference Standard in 10 mL Methanol (1.0 mg/mL). Protect from light (amber glassware).

-

System Suitability Mix: Prepare a solution containing 50 µg/mL Olanzapine and 50 µg/mL this compound in Mobile Phase A:B (50:50).

Method Validation Workflow

The following Graphviz diagram outlines the required validation steps to ensure the method is "Self-Validating" per ICH Q2(R1) guidelines.

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) regulatory standards.

System Suitability & Acceptance Criteria

To ensure data trustworthiness, every analytical run must pass these criteria before releasing results.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Resolution ( | > 2.0 (between Olanzapine & Ethyl-Analog) | Decrease %B (Organic) in gradient; Check Column Performance. |

| Tailing Factor ( | < 1.5 | Replace buffer (pH drift); Column aging (silanol activity increasing). |

| Theoretical Plates ( | > 5000 | Check connections for dead volume; Replace column. |

| Precision (%RSD) | < 2.0% (n=6 injections) | Check injector reproducibility; Ensure pump stability. |

Troubleshooting Guide

Issue 1: Co-elution of Olanzapine and Ethyl-Analog.

-

Cause: Gradient slope too steep or organic modifier too strong.

-

Solution: Reduce the Methanol ratio in Mobile Phase B (use 100% ACN or 70:30 ACN:MeOH). Methanol increases selectivity for the aromatic ring, but ACN drives the hydrophobic separation of the alkyl chain.

Issue 2: Peak Tailing.

-

Cause: Interaction of the basic piperazine nitrogen with silanols.

-

Solution: Ensure TEA is present in the buffer. Alternatively, switch to a "Shield RP" or "Polar Embedded" C18 column which shields silanols.

Issue 3: Analyte Degradation.

-

Cause: Olanzapine is sensitive to oxidation and light.

-

Solution: Use amber glassware. Keep autosampler temperature at 4°C. Add 0.1% Ascorbic Acid to the sample diluent if degradation is observed during long sequences.

References

-

United States Pharmacopeia (USP). Olanzapine Monograph: Organic Impurities. USP-NF.[1][6] (Standard reference for base chromatographic conditions).

- Raggi, M. A., et al. (2000). "Separation of olanzapine and its metabolites by HPLC." Journal of Pharmaceutical and Biomedical Analysis.

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for the validation protocol described above).

-

PubChem. Olanzapine Compound Summary. National Library of Medicine. (Source for pKa and physicochemical data).

-

Cui, D., et al. (2011).[6] "Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities." Analytical Methods. (Reference for stability indicating conditions).

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ovid.com [ovid.com]

- 5. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Olanzapine CAS#: 132539-06-1 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of N-Ethyl Olanzapine Reference Standards

Topic: Synthesis protocols for N-Desmethyl N-Ethyl Olanzapine reference standards Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Scope

In the bioanalysis and impurity profiling of the atypical antipsychotic Olanzapine , the availability of high-fidelity reference standards is critical. While Olanzapine (N-methyl) is the active pharmaceutical ingredient (API), the N-ethyl analog (often referred to as this compound) is a crucial molecule for two reasons:

-

Process Impurity Identification: It serves as a marker for "Impurity B" analogs that may arise if ethyl-based solvents or reagents (e.g., ethanol, ethyl halides) are inadvertently introduced during the API manufacturing process.[1]

-

Internal Standard (IS) Surrogate: In LC-MS/MS assays where stable isotope-labeled (SIL) standards are unavailable or cost-prohibitive, the N-ethyl analog often exhibits chromatographic retention and ionization efficiencies nearly identical to Olanzapine, making it a viable structural analog IS.

This guide details two validated protocols for synthesizing this target molecule:

-

Route A (De Novo Condensation): The preferred "Process Route" using the thienobenzodiazepine core and N-ethylpiperazine.

-

Route B (Semisynthetic Alkylation): A rapid "Lab Scale" route starting from commercially available N-desmethyl olanzapine (DMO).

Retrosynthetic Analysis

To ensure structural integrity, we approach the synthesis via the disconnection of the piperazine ring from the tricyclic core.

Figure 1: Retrosynthetic strategies for N-Ethyl Olanzapine. Route A mimics the industrial API synthesis; Route B is a functional group modification.

Protocol A: Direct Condensation (The "Process" Route)

Context: This protocol is adapted from the standard industrial synthesis of Olanzapine (Chakrabarti et al., Eli Lilly). It is the most robust method for generating multi-gram quantities of high-purity standard because it avoids over-alkylation side reactions common in Route B.

Reagents & Materials

| Component | Role | CAS No.[2] | Equiv.[1][3] |

| Amidine HCl (4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl) | Core Scaffold | 138564-60-0 | 1.0 |

| N-Ethylpiperazine | Nucleophile | 5308-25-8 | 4.0 - 6.0 |

| DMSO | Solvent (High BP) | 67-68-5 | 5 Vol |

| Toluene | Co-Solvent | 108-88-3 | 5 Vol |

| Dichloromethane (DCM) | Extraction | 75-09-2 | - |

Step-by-Step Methodology

-

System Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Charging: Under a gentle nitrogen stream, charge the Amidine HCl (10.0 g, 37.6 mmol).

-

Solvent Addition: Add DMSO (50 mL) and Toluene (50 mL). Stir to form a suspension.

-

Reagent Addition: Add N-Ethylpiperazine (24 mL, ~188 mmol) in a single portion.

-

Note: The excess piperazine acts as both the nucleophile and the base to neutralize the HCl salt.

-

-

Reaction (Reflux): Heat the mixture to 120°C (internal temperature) . Maintain reflux for 20 hours .

-

Quench & Crystallization:

-

Cool the reaction mixture to 50°C .

-

Slowly add Deionized Water (100 mL) over 20 minutes.

-

Cool further to 5°C and stir for 1 hour. The crude product should precipitate as a yellow/orange solid.[1]

-

-

Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) and cold acetonitrile (1 x 10 mL).

-

Drying: Dry the filter cake under vacuum at 45°C for 12 hours.

Workflow Diagram (Route A)

Figure 2: Process flow for the condensation of Amidine HCl with N-Ethylpiperazine.

Protocol B: N-Alkylation (The "Lab" Route)

Context: If the Amidine precursor is unavailable, this route modifies N-Desmethyl Olanzapine (DMO) . This is faster but requires strict stoichiometric control to prevent the formation of the quaternary ammonium salt (over-alkylation).

Reagents & Materials

| Component | Role | Equiv. |

| N-Desmethyl Olanzapine (DMO) | Starting Material | 1.0 |

| Ethyl Iodide (EtI) | Alkylating Agent | 1.1 |

| Potassium Carbonate (K2CO3) | Base | 2.0 |

| Acetonitrile (ACN) | Solvent | 10 Vol |

Step-by-Step Methodology

-

Dissolution: In a reaction vial, dissolve DMO (500 mg, 1.75 mmol) in Acetonitrile (5 mL).

-

Base Addition: Add anhydrous K2CO3 (483 mg, 3.5 mmol). Stir at room temperature for 10 minutes.

-

Alkylation: Add Ethyl Iodide (155 µL, 1.92 mmol) dropwise.

-

Critical: Do not add excess EtI initially.[1] Over-alkylation leads to the quaternary salt which is difficult to separate.

-

-

Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Purification (Mandatory): Unlike Route A, this crude usually requires Flash Chromatography (Silica gel; Gradient: 0-5% Methanol in DCM with 1% Ammonia) to separate unreacted DMO from the N-Ethyl product.

Purification & Characterization

For use as a Reference Standard, the material must meet >99.5% purity.[1]

Crystallization (Polymorph Control)

Olanzapine analogs are known for polymorphism.[9] To obtain a stable crystalline form:

-

Dissolve the crude solid in boiling Acetonitrile (15 mL per gram).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the bright yellow crystals.[1]

Analytical Validation Criteria

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | > 99.5% (Area %) | C18 Column, Phosphate buffer pH 6.5 / ACN gradient. |

| 1H-NMR | Confirms Ethyl Group | Look for triplet (~1.0 ppm) and quartet (~2.4 ppm) distinct from methyl singlet. |

| Mass Spec | [M+H]+ = 327.16 | ESI+ Mode.[1] (Olanzapine is 313.14; +14 Da shift). |

| Appearance | Yellow Crystalline Powder | Oxidation leads to darkening/green tint. |

References

-

Chakrabarti, J. K., et al. (1993).[1] Thienobenzodiazepine derivatives and their use as pharmaceuticals.[3][4][7][8][10] U.S. Patent No.[1] 5,229,382.[1] Link

- Core reference for the amidine condens

-

Calligaro, D. O., et al. (1997).[1][7] The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053).[7]Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[1][7][8] Link

- Describes the synthesis of desmethyl and rel

-

Kopach, M. E., et al. (2012).[1] Process Development for the Synthesis of the Thienobenzodiazepine Amidine Intermediate.Organic Process Research & Development, 16(5), 982–1007.[1] Link

- Provides detailed safety and scale-up data for the thienobenzodiazepine core synthesis.

-

Dr. Reddy's Laboratories. (2006).[1] Process for the preparation of Olanzapine.[2][3][4][5][6][7][8][10][11][12][13][14] World Intellectual Property Organization, WO2006025071.[1] Link

- Details the solvent-free and high-temperature condens

Sources

- 1. JP2013194017A - 4-amino-2-methyl-10h-thieno[2,3-b][1,5]benzodiazepine hydrochloride salt hydrate having crystalline structure and method of producing the same - Google Patents [patents.google.com]

- 2. akjournals.com [akjournals.com]

- 3. WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents [patents.google.com]

- 4. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]

- 8. EP2292624A1 - Process for the purification of olanzapine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2005090359A2 - Synthesis of 2-methyl-4-(4-methyl-1-piperazinyl)-10h-thieno[2, 3-b][1,5]benzodiazepine and salts thereof - Google Patents [patents.google.com]

- 11. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

LC-MS/MS quantification of N-Desmethyl N-Ethyl Olanzapine in human plasma

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Desmethyl N-Ethyl Olanzapine in Human Plasma

Executive Summary

Objective: To establish a robust, validated protocol for the quantification of This compound (also known as "Ethyl Olanzapine," CAS: 1355034-54-6) in human plasma.

Context: this compound is a structural analog and potential process impurity of the atypical antipsychotic Olanzapine. While often used as an internal standard in older methods, its quantification as a target analyte is increasingly relevant for impurity profiling in toxicokinetic studies and detailed pharmacokinetic (PK) cross-reactivity assessments.

Challenge: The primary analytical challenge is the oxidative instability of the thienobenzodiazepine core, which mimics the parent drug Olanzapine. Standard plasma handling leads to rapid degradation (N-oxide formation), compromising accuracy. This protocol incorporates a mandatory antioxidant stabilization step and utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum recovery and matrix cleanup.

Chemical Context & Analyte Properties

| Property | Analyte: this compound | Parent: Olanzapine |

| CAS Number | 1355034-54-6 | 132539-06-1 |

| Molecular Formula | C₁₈H₂₂N₄S | C₁₈H₂₀N₄S |

| Molecular Weight | 326.46 g/mol | 312.43 g/mol |

| pKa (Calculated) | ~7.4 (Piperazine nitrogen) | 7.4 / 4.6 |

| LogP | ~3.2 (Lipophilic) | 2.9 |

| Critical Instability | Oxidative degradation to N-oxides | Oxidative degradation to N-oxides |

Senior Scientist Insight: Do not treat this analyte as a standard stable small molecule. The thienobenzodiazepine ring is electron-rich and prone to oxidation in air and at ambient temperatures. The addition of Ascorbic Acid (0.1% w/v) to plasma immediately upon collection is not optional—it is the difference between a validated method and a failed study.

Method Development Strategy

Sample Preparation: Why MCX SPE?

While Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is common for Olanzapine, it often co-extracts phospholipids that cause matrix effects (ion suppression).

-

Recommendation: Mixed-Mode Cation Exchange (MCX) SPE .

-

Mechanism: The analyte is basic. By loading at low pH, the analyte binds via cation exchange (ionic interaction). This allows a 100% organic wash (methanol) to remove neutral interferences (lipids) before eluting the basic analyte with high pH solvent. This yields a significantly cleaner extract than LLE.

Chromatography: Selectivity

-

Column: Biphenyl Phase (e.g., Kinetex Biphenyl or Restek Raptor Biphenyl).

-

Rationale: Biphenyl phases offer pi-pi interactions with the aromatic thienobenzodiazepine ring, providing superior separation of the ethyl-analog from the methyl-parent (Olanzapine) compared to standard C18 columns.

Detailed Experimental Protocol

Reagents & Materials

-

Target Analyte: this compound (Reference Standard).[1]

-

Internal Standard (IS): Olanzapine-D3 (Deuterated).[2]

-

Matrix: Human Plasma (K2EDTA).

-

Stabilizer: L-Ascorbic Acid (ACS Grade).

-

SPE Cartridges: Oasis MCX or Strata-X-C (30 mg / 1 mL).

Stock & Standard Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL). Store at -80°C.

-

Stabilized Plasma: Add 10 µL of 10% Ascorbic Acid (aq) per 1 mL of plasma (Final conc: 0.1%).

-

Calibration Standards: Spike stabilized plasma from 0.1 ng/mL to 100 ng/mL.

Extraction Workflow (MCX SPE)

-

Pre-treatment:

-

Aliquot 200 µL stabilized plasma.

-

Add 20 µL Internal Standard (Olanzapine-D3, 50 ng/mL).

-

Add 200 µL 2% Formic Acid in Water (to acidify and disrupt protein binding).

-

Vortex 30 sec.

-

-

SPE Loading:

-

Condition MCX cartridge: 1 mL Methanol -> 1 mL Water.

-

Load pre-treated sample.

-

-

Wash Steps (Critical for Cleanup):

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

-

Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/interferences). Note: Analyte remains bound ionically.

-

-

Elution:

-

Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol.

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

-

LC-MS/MS Conditions

-

System: Agilent 1290 / Sciex 6500+ or equivalent.

-

Column: Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive.

-

Source Temp: 500°C.

| Compound | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |

| This compound | 327.2 | 256.1 | Quant | 35 |

| 327.2 | 198.1 | Qual | 50 | |

| Olanzapine-D3 (IS) | 316.2 | 259.1 | Quant | 35 |

Note: The transition 327->256 represents the loss of the modified piperazine ring, preserving the thienobenzodiazepine core common to this class.

Workflow Visualization

Caption: Optimized MCX SPE workflow ensuring analyte stability and removal of phospholipid interferences.

Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards (FDA M10 Bioanalytical Method Validation), the following parameters must be verified:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of this compound.

-

Linearity:

. Weighted regression ( -

Accuracy & Precision:

-

Intra-run: CV < 15% (20% at LLOQ).

-

Inter-run: CV < 15% (20% at LLOQ).

-

-

Matrix Effect: Calculate Matrix Factor (MF). The use of MCX SPE typically yields an IS-normalized MF close to 1.0 (0.9 – 1.1), indicating minimal suppression.

-

Stability (Critical):

-

Bench-top Stability: Assess at Room Temp for 4 hours with and without Ascorbic Acid. (Expect failure without stabilizer).

-

Freeze-Thaw: 3 cycles at -80°C.

-

References

-

US Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. [Link][4]

-

Nielsen, K. K., et al. (2010). "Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum." Journal of Chromatography B. [Link]

-

Sørensen, L. K. (2011). "Determination of olanzapine in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. (Demonstrates the necessity of stabilization). [Link]

-

Lotusfeet Pharma. (n.d.). "this compound Structure and Impurity Data." [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

- 1. One moment, please... [lotusfeetpharma.com]

- 2. ovid.com [ovid.com]

- 3. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. resolvemass.ca [resolvemass.ca]

Application Note: Preparation of N-Desmethyl N-Ethyl Olanzapine Stock Solutions

Abstract & Scope

This application note provides a rigorous, field-validated protocol for preparing stock solutions of N-Desmethyl N-Ethyl Olanzapine (also known as Ethyl Olanzapine or Olanzapine Ethyl Analog). This compound is a structural analog of the atypical antipsychotic Olanzapine, where the N-methyl group on the piperazine ring is replaced by an N-ethyl group.

It is primarily utilized as a Internal Standard (IS) in LC-MS/MS bioanalysis due to its physicochemical similarity to Olanzapine without isobaric interference, or as a reference standard for impurity profiling. This guide addresses the critical challenges of solubility (lipophilicity) and stability (susceptibility to oxidative degradation and photolysis).

Physicochemical Context & Solvent Strategy

To prepare a reliable stock solution, one must understand the molecule's behavior. Blindly following a generic "dissolve in water" approach will result in precipitation and experimental failure.

| Property | Characteristic | Implication for Protocol |

| Molecular Weight | 326.46 g/mol | Use precise molar calculations; correct for salt forms if applicable. |

| Lipophilicity (LogP) | ~2.5 - 3.0 (Est.) | Insoluble in water at neutral pH. Requires organic solvents or acidic pH. |

| Basicity | Piperazine Nitrogen | Soluble in 0.1 M HCl, but acidic aqueous solutions degrade faster than organic stocks. |

| Reactivity | Thienobenzodiazepine Ring | Highly sensitive to oxidation (forming N-oxides) and UV light. |

Solvent Selection Matrix

-

Primary Stock (High Conc. > 1 mg/mL): DMSO (Dimethyl Sulfoxide) is the gold standard for long-term stability and solubility. Methanol (MeOH) is an acceptable alternative if DMSO interferes with downstream applications (e.g., specific evaporation steps), though solvent evaporation in storage is a higher risk with MeOH.

-

Working Solutions (Low Conc.): Dilute into 50:50 Methanol:Water or mobile phase. Avoid 100% aqueous diluents to prevent adsorption to container walls (silanization effect).

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways and handling steps to ensure integrity.

Caption: Workflow for the preparation of stable stock solutions, highlighting the critical solvent selection between DMSO and Methanol.

Detailed Protocol: Primary Stock Preparation

Target Concentration: 1.0 mg/mL (Free Base Equivalent) Volume: 10 mL

Materials Required[1][2][3][4][5][6][7][8][9]

-

Analyte: this compound (Neat solid).[1]

-

Solvent: DMSO (anhydrous, ≥99.9%) OR Methanol (LC-MS Grade).

-

Glassware: Amber volumetric flask (Class A) or Amber HPLC vials. Do not use clear glass without foil wrapping.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Step-by-Step Procedure

-

Equilibration: Allow the vial of neat substance to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing (Gravimetric Confirmation):

-

Weigh approximately 10 mg of the substance into a tared weighing boat.

-

Correction Factor: Check the Certificate of Analysis (CoA).[1] If the substance is a salt (e.g., Dihydrochloride) or has purity <99%, adjust the mass.

-

-

Transfer & Solubilization:

-

Transfer the powder to a 10 mL amber volumetric flask.

-

Add approximately 6-7 mL of DMSO (or Methanol).

-

Vortex for 30 seconds.

-

Sonicate for 5 minutes. Note: Monitor temperature. If the bath warms up, it may degrade the compound.[2] Keep cool.

-

-

Final Volume:

-

Dilute to the mark with the chosen solvent. Invert 10 times to mix.

-

-

Aliquoting:

-

Immediately transfer the solution into 1 mL or 500 µL amber cryovials.

-

Flush the headspace with Nitrogen or Argon gas before capping to displace oxygen. This is critical for Olanzapine analogs to prevent N-oxide formation.

-

Working Standard Preparation (Dilution)

Warning: Do not dilute directly into 100% water. The compound will crash out of solution or stick to the plastic walls.

Protocol for Calibration Curve Spiking

-

Intermediate Stock (100 µg/mL):

-

Take 100 µL of Primary Stock (1 mg/mL).

-

Add 900 µL of Methanol . (Do not use water yet).

-

-

Working Solution (10 µg/mL):

-

Take 100 µL of Intermediate Stock.

-

Add 900 µL of 50:50 Methanol:Water (v/v) .

-

Why? The presence of 50% organic solvent maintains solubility while introducing water to match initial mobile phase conditions.

-

Stability, Storage & Troubleshooting

The thienobenzodiazepine class is notoriously unstable. Adhere to these rules to maintain "Trustworthiness" in your data.

Stability Factors[2][3][9][11]

-

Oxidation: The sulfur and nitrogen atoms are prone to oxidation. Solutions left uncapped will turn yellow/brown (N-oxide formation). Mitigation: Use antioxidant additives (0.1% Ascorbic Acid) in working solutions if analyzing biological matrices (plasma/blood).

-

Photolysis: Direct UV light causes rapid degradation. Mitigation: All work must be done under yellow light or in amber glassware.

-

Temperature:

-

Neat Powder: -20°C.[1]

-

DMSO Stock: -20°C or -80°C (Stable for 6 months).

-

Methanol Stock: -20°C (Stable for 1-3 months; check for evaporation).

-

Troubleshooting Table

| Issue | Observation | Root Cause | Solution |

| Precipitation | Cloudy solution upon dilution. | Diluent is too aqueous (>90% water). | Increase organic content (MeOH/ACN) to >30% in the diluent. |

| Discoloration | Solution turns bright yellow/orange. | Oxidation (N-oxide formation). | Discard. Prepare fresh under Nitrogen. Add 0.1% Ascorbic Acid to working solvents. |

| Peak Tailing | LC-MS peak is broad/tailing. | Secondary interaction with silanols. | Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to protonate the piperazine. |

| Signal Loss | Low MS response over time. | Adsorption to plastic vials. | Use glass inserts or low-binding polypropylene vials. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135446209, N-Desmethylolanzapine. Retrieved from [Link].

-

Bernier, M., et al. (2009).[3] "Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology, 33(4), 212-218.[3] (Validates the use of ascorbic acid for stability).

Sources

Application Note: NMR Spectroscopy Characterization of N-Desmethyl N-Ethyl Olanzapine

Abstract & Scope

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of N-Desmethyl N-Ethyl Olanzapine , a critical process-related impurity and metabolite of the atypical antipsychotic Olanzapine.[1] As per ICH Q3A/B guidelines, the rigorous identification of impurities >0.10% is mandatory.[1] This guide provides a self-validating protocol to distinguish this ethyl-analog from the parent methylated compound (Olanzapine) and the desmethyl metabolite, utilizing 1D (

Structural Context & Challenge

The core challenge in characterizing this analyte is differentiating the N-ethyl substitution on the piperazine ring from the N-methyl group of the parent Olanzapine.[1] Both compounds share the identical tricyclic thienobenzodiazepine core.[1]

-

Parent (Olanzapine): Contains an N-methyl piperazine moiety (

). -

Target (this compound): Contains an N-ethyl piperazine moiety (

).

The structural elucidation relies on detecting the spin system of the ethyl group (triplet/quartet) and verifying its connectivity to the piperazine nitrogen via HMBC, confirming it is not a physical mixture of Desmethyl Olanzapine and an ethylating agent.[1]

Visual Workflow: Characterization Logic

The following diagram outlines the logical flow from sample isolation to structural confirmation.

Figure 1: Decision tree for distinguishing N-Ethyl Olanzapine from parent API using NMR markers.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent peak broadening due to exchangeable protons or salt formation, the free base form is preferred.[1]

-

Solvent: Deuterated Chloroform (

, 99.8% D) + 0.03% TMS (Tetramethylsilane).-

Rationale:

provides excellent solubility for the thienobenzodiazepine class and minimizes viscosity-induced line broadening compared to DMSO.

-

-

Concentration: 10–15 mg of analyte in 600

L solvent. -

Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

-

Filtration: Filter through 0.45

m PTFE if suspension is observed; paramagnetic particulates from synthesis must be removed.[1]

Instrument Parameters (600 MHz recommended)

-

Temperature: 298 K (25°C).

-

Pulse Sequences:

-

H (Proton): 30° pulse angle, 16 scans, relaxation delay (

- C / DEPT-135: Power-gated decoupling, 1024 scans minimum for quaternary carbon detection.

-

HMBC: Optimized for long-range coupling constants (

) of 8 Hz.

-

H (Proton): 30° pulse angle, 16 scans, relaxation delay (

Data Interpretation & Assignment

H NMR Analysis (Proton)

The aromatic region (6.0 – 7.5 ppm) remains largely invariant between Olanzapine and its ethyl analog.[1] The diagnostic region is the aliphatic upstream zone (1.0 – 3.0 ppm).[1]

| Position | Moiety | Multiplicity | Shift ( | Integration | Diagnostic Note |

| Ethyl-CH | Terminal Methyl | Triplet ( | 1.08 – 1.12 | 3H | Key Differentiator. Absent in Olanzapine. |

| Ethyl-CH | N-Methylene | Quartet ( | 2.40 – 2.48 | 2H | Overlaps with piperazine ring protons; check COSY. |

| Pip-CH | Piperazine Ring | Broad Multiplets | 2.50 – 3.50 | 8H | 4 protons adjacent to N-Et; 4 protons adjacent to tricyclic core. |

| Ar-CH | Thiophene Methyl | Singlet | 2.28 – 2.32 | 3H | Standard internal reference signal. |

| Ar-H | Benzene Ring | Multiplets | 6.30 – 7.00 | 4H | Pattern: d, t, t, d (typical 1,2-disubstituted benzene). |

| Thiophene-H | Thiophene Ring | Singlet | 6.25 – 6.35 | 1H | Characteristic vinyl-like proton. |

| NH | Amine Bridge | Broad Singlet | 4.80 – 5.20 | 1H | Exchangeable; may disappear if |

C NMR & DEPT-135 Analysis

The carbon spectrum confirms the carbon count and the nature of the alkyl chain.[1]

-

Olanzapine: Shows a signal at

46 ppm ( -

N-Ethyl Analog:

-

New Signal:

12 ppm ( -

New Signal:

52 ppm ( -

Missing Signal: The 46 ppm

signal is absent.

-

Structural Validation (2D NMR)

To scientifically validate that the ethyl group is covalently bonded to the piperazine nitrogen (and not, for example, the bridging amine or thiophene nitrogen), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Logic

The "Self-Validating" aspect of this protocol relies on observing specific 3-bond correlations (

-

Entry Point: Identify the Ethyl Methyl triplet at 1.1 ppm.

-

Step 1: Observe correlation from Ethyl Methyl protons to the Ethyl Methylene carbon (

52 ppm).[1] -

Step 2 (Critical): Observe correlation from Ethyl Methylene protons (2.4 ppm) to the Piperazine

-carbons ( -

Negative Control: Ensure NO correlation from Ethyl protons to the Thiophene or Benzene carbons.

Visual Diagram: HMBC Correlations

The diagram below visualizes the required spectroscopic connections for positive identification.

Figure 2: Critical HMBC correlations.[1] The red dashed arrow from Ethyl-CH2 protons to Piperazine carbons confirms the position of the ethyl group.

References & Standards

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135398745, Olanzapine.[1] Retrieved from [Link][1]

-

European Medicines Agency (2007). Scientific Discussion: Olanzapine Neopharma.[1][2] (Describing the parent structure elucidation). Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (Guideline for reporting thresholds). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for Thienobenzodiazepine Derivatives

Subject: Reducing degradation of N-Desmethyl N-Ethyl Olanzapine during sample preparation Ticket ID: T-OLZ-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering degradation of This compound (likely utilized as an Internal Standard or a specific metabolite analog). Chemically, this compound retains the thienobenzodiazepine scaffold and the piperazine moiety found in Olanzapine.

Consequently, it inherits the parent compound's extreme susceptibility to oxidative degradation (N-oxide formation) and acid-catalyzed hydrolysis . The substitution of the methyl group with an ethyl group (creating a tertiary amine) does not protect the nitrogen lone pair from oxidation.

This guide provides a self-validating workflow to arrest these degradation pathways.

Module 1: The Chemistry of Failure

To solve the degradation, you must understand the mechanism. The degradation is not random; it is driven by two specific pathways that occur during standard sample preparation steps (evaporation, benchtop storage).

Degradation Mechanism Diagram

The following diagram illustrates the vulnerability of the piperazine nitrogen and the thiophene ring.

Figure 1: The primary failure mode is the oxidation of the piperazine nitrogen (creating N-oxide), accelerated by air exposure during drying and peroxides in solvents.

Module 2: The Stabilization Protocol (Step-by-Step)

The "Gold Standard" for stabilizing this class of compounds is the addition of Ascorbic Acid (Vitamin C) . Without this, recovery will be inconsistent regardless of your extraction efficiency.

Step 1: Matrix Collection & Pre-Treatment

The Rule: Stabilization must happen at the moment of collection, not just during extraction.

-

Protocol: Prepare a 10% (w/v) Ascorbic Acid solution in water.

-

Action: Add 20 μL of this solution per 1 mL of plasma/blood immediately upon collection.

-

Target Concentration: Final concentration in matrix should be ~0.1% to 0.5% (approx. 3-6 mM).

-

Why? Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen and free radicals before they attack the piperazine nitrogen.

Step 2: Extraction (LLE vs. SPE)

Avoid Solid Phase Extraction (SPE) methods that require drying down the eluate under air for long periods. Liquid-Liquid Extraction (LLE) is preferred if you can keep the pH neutral/alkaline.

| Parameter | Recommendation | Technical Rationale |

| pH Control | Maintain pH 8.0 - 9.0 | Acidic conditions (< pH 2) catalyze ring hydrolysis. Basic pH keeps the amine uncharged for extraction. |

| Solvent | Hexane:Isoamyl Alcohol (98:2) | Avoid ethers (e.g., Diethyl Ether, THF) as they form peroxides which rapidly oxidize the analyte. |

| Temperature | 4°C (Ice Bath) | Reaction rates for oxidation double with every 10°C increase. Keep samples on ice. |

Step 3: Evaporation (The Critical Risk Point)

90% of degradation occurs during the Nitrogen Evaporation step.

-

Risk: As the solvent volume decreases, the antioxidant (Ascorbic Acid) may precipitate out or be left behind in the aqueous layer (if LLE), leaving the analyte exposed to the gas stream.

-

Solution:

-

Do not evaporate to complete dryness. Leave ~5-10 μL of solvent.

-

Add a "Keeper": Add 10 μL of 1% Ascorbic Acid in Methanol to the tube before drying. This ensures the antioxidant remains present as the solvent vanishes.

-

Gas: Use High-Purity Nitrogen (>99.9%). Never use compressed air.

-

Module 3: Troubleshooting & FAQ

Q1: I see a peak eluting just before my analyte with mass +16 Da. What is it? A: This is the N-Oxide degradation product.

-

Cause: Insufficient antioxidant or contaminated solvents (peroxides).

-

Fix: Check your Acetonitrile/Methanol. If it has been sitting in clear glass in sunlight, it contains peroxides. Use fresh, amber-bottle HPLC grade solvents.

Q2: My Internal Standard (this compound) signal is dropping over the course of a run. A: This is Autosampler Instability .

-

Fix: Ensure your autosampler is cooled to 4°C.

-

Advanced Fix: Add 0.1% Ascorbic Acid to your reconstitution solvent (Mobile Phase A).

Q3: Can I use protic solvents like Ethanol? A: Yes, but be cautious. Methanol is preferred. Ethanol can sometimes contain acetaldehyde impurities which react with secondary amines (if any are present as impurities) or affect the ionization. Stick to Methanol/Acetonitrile.[1]

Module 4: Validated Workflow Decision Tree

Follow this logic gate to determine the correct sample prep modification for your specific failure mode.

Figure 2: Troubleshooting logic for distinguishing between oxidative loss and extraction inefficiency.

References